2-Methyl-7-phenyl-1,8-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-methyl-7-phenyl-1,8-naphthyridine |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-13-9-10-14(17-15(13)16-11)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
BGLSJWRWFABGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for 1,8-Naphthyridine (B1210474) Scaffold Construction
The construction of the 1,8-naphthyridine scaffold has been a subject of extensive research, leading to the development of both classical and modern synthetic routes. These methods offer diverse pathways to access a wide array of substituted 1,8-naphthyridine derivatives.
Friedländer Annulation and its Catalytic Innovations
The Friedländer annulation is a cornerstone in the synthesis of 1,8-naphthyridines, traditionally involving the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive methylene (B1212753) group. rsc.org This reaction has been significantly improved through various catalytic innovations.
Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, basic ionic liquids have been employed as both green solvents and catalysts for the Friedländer reaction, demonstrating remarkable catalytic activity. nih.govnih.gov In one study, a gram-scale synthesis of 1,8-naphthyridine derivatives was achieved in water using the inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. nih.gov This method represents a significant step towards sustainable synthesis. nih.gov Another innovative approach utilizes 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) as a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.org
The use of water as a solvent in the Friedländer reaction has been a key focus of green chemistry. rsc.org High yields have been achieved for the synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and various carbonyl partners in water. rsc.orgrsc.org
Table 1: Catalytic Innovations in Friedländer Annulation for 1,8-Naphthyridine Synthesis
| Catalyst/System | Key Features | Reference |
| Basic Ionic Liquids | Green solvent and catalyst, reusable. nih.govnih.gov | nih.govnih.gov |
| Choline Hydroxide (ChOH) in Water | Inexpensive, biocompatible, enables gram-scale synthesis in water. nih.gov | nih.gov |
| TABO | Highly reactive and regioselective for unmodified methyl ketones. organic-chemistry.org | organic-chemistry.org |
| Water (as solvent) | Sustainable, mild conditions, high yields. rsc.orgrsc.org | rsc.orgrsc.org |
Multicomponent Reaction Approaches for Naphthyridine Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 1,8-naphthyridine derivatives in a single step, aligning with the principles of atom economy and efficiency. researchgate.netosi.lvkthmcollege.ac.in
A notable example is the three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or its derivatives, and various aldehydes. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by N-bromosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), under mild, room temperature conditions to afford 1,8-naphthyridine derivatives in good to high yields. organic-chemistry.orgresearchgate.net These catalysts are advantageous due to their low cost, stability, and reusability. organic-chemistry.org
Green Chemistry Principles in 1,8-Naphthyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of 1,8-naphthyridines to minimize environmental impact. osi.lvkthmcollege.ac.in This includes the use of aqueous media, ionic liquids, and catalyst-free conditions.
As previously mentioned, water has been successfully employed as a solvent for the Friedländer reaction, offering a sustainable alternative to traditional organic solvents. rsc.orgrsc.org Ionic liquids have also been shown to be effective as both catalysts and green solvents in the synthesis of 1,8-naphthyridyl derivatives via the Friedländer reaction. nih.govnih.gov Furthermore, some syntheses have been developed to proceed under catalyst-free conditions, for example, by utilizing polyethylene (B3416737) glycol (PEG-400) as a reusable solvent, which often leads to shorter reaction times and good yields. researchgate.net Solvent-free solid-state grinding methods have also been reported as an eco-friendly approach. researchgate.net
Classical and Modern Cyclization Methods
Besides the Friedländer annulation, several other classical and modern cyclization methods have been applied to the synthesis of the 1,8-naphthyridine scaffold. These include the Gould-Jacobs, Combes, Skraup, Doebner-von Miller, Knorr, and Conrad-Limpach reactions. ekb.eg However, the efficiency of some of these methods can be limited by the lower electron density of the pyridine (B92270) ring compared to the benzene (B151609) ring in analogous quinoline (B57606) syntheses. ekb.eg
Gould-Jacobs Reaction: This method involves the condensation of a 2-aminopyridine (B139424) derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. ekb.eg
Combes Reaction: This reaction utilizes the condensation of 2,6-diaminopyridine (B39239) with 1,3-diketones in the presence of a condensing agent like polyphosphoric acid (PPA). ekb.eg
Niementowski Reaction: Considered an extension of the Friedländer synthesis, this method can involve the condensation of an aminonicotinate with other reactants. ekb.eg
A recent microreview highlighted achievements in 1,8-naphthyridine synthesis between 2015 and 2019, covering multicomponent reactions, green Friedländer approaches, hydroamination of terminal alkynes followed by cyclization, and metal-catalyzed synthesis. researchgate.netosi.lvkthmcollege.ac.in
Palladium-Catalyzed Cross-Coupling Reactions in Naphthyridine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, including the functionalization of heterocyclic systems like naphthyridines. nobelprize.orgyoutube.com While the provided search results primarily focus on the application of these reactions for the synthesis of 1,7-naphthyridines, the principles are broadly applicable to other isomers. acs.orgnih.govacs.org
The Suzuki coupling, for instance, is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. ekb.eg This reaction has been utilized in the synthesis of substituted 1,8-naphthyridines, for example, by coupling a bromo-substituted naphthyridine with a phenylboronic acid derivative. ekb.eg These reactions are valued for their high tolerance of functional groups. nobelprize.org
Targeted Synthesis of 2-Methyl-7-phenyl-1,8-naphthyridine and Analogues
The synthesis of specifically substituted 1,8-naphthyridines, such as this compound, often employs the aforementioned strategies, particularly the Friedländer annulation.
A direct and efficient synthesis of 2-methyl-1,8-naphthyridine has been reported via the condensation of 2-aminonicotinaldehyde with acetone. nih.govacs.org This reaction can be catalyzed by choline hydroxide in water, achieving a near-quantitative yield. nih.govacs.org
To introduce the phenyl group at the 7-position, a common strategy involves starting with a precursor that already contains the phenyl substituent. For example, the Hawes and coworker synthesis of 7-phenyl-1,8-napthyridine-2,4-diols involved the condensation of ethyl-2-amino-6-phenyl nicotinate (B505614) with simple esters. ekb.eg
While a direct, one-pot synthesis of this compound from simple starting materials is not explicitly detailed in the provided results, a plausible route would involve the Friedländer condensation of a 2-amino-6-phenylnicotinaldehyde with acetone. Alternatively, a multi-step synthesis could involve the initial synthesis of 2-methyl-7-halo-1,8-naphthyridine followed by a palladium-catalyzed Suzuki coupling with phenylboronic acid.
The synthesis of various difunctionalized 1,8-naphthyridines has been described, starting from 2-amino-7-methylnaphthyridine. nih.gov These synthetic routes demonstrate the versatility of the 1,8-naphthyridine core for further functionalization to create a library of analogues. nih.gov
Regioselective Functionalization Techniques at C-2 and C-7 Positions
The functionalization of the 1,8-naphthyridine scaffold at the C-2 and C-7 positions is a key area of research, as modifications at these sites can significantly impact the molecule's properties. While direct C-H functionalization of the parent this compound is challenging, functionalization is typically achieved through the synthesis of precursors bearing reactive groups at these positions.
One of the primary methods for introducing aryl groups, such as the phenyl group at C-7, is through palladium-catalyzed cross-coupling reactions. dntb.gov.uanih.gov These reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. For instance, a 2-methyl-7-chloro-1,8-naphthyridine intermediate can be coupled with phenylboronic acid in a Suzuki-Miyaura reaction to yield the target compound. Conversely, a 2-chloro-7-phenyl-1,8-naphthyridine could be reacted with a methylating agent. The general applicability of such cross-coupling reactions provides a versatile platform for creating a wide array of derivatives.
Another approach involves the catalytic hydrogen transfer-mediated α-functionalization of the 1,8-naphthyridine core. This method utilizes an iridium catalyst and a hydrogen donor to activate the otherwise inert pyridyl core, enabling the coupling of various nucleophiles at the α-position (C-2 or C-7). nih.gov This strategy offers a direct way to functionalize the naphthyridine ring without pre-installed leaving groups.
The following table summarizes a selection of functionalization reactions applicable to the 1,8-naphthyridine core.
| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Alkyl-boronic acid, Pd catalyst, base | C-2, C-7 | Aryl/Alkyl substituted 1,8-naphthyridines |
| Heck Coupling | Alkene, Pd catalyst, base | C-2, C-7 | Alkenyl substituted 1,8-naphthyridines |
| Hydrogen-Transfer-Mediated Functionalization | Ir catalyst, hydrogen donor, nucleophile | C-2, C-7 | α-functionalized tetrahydro-1,8-naphthyridines |
Derivatization Strategies at Peripheral Sites (e.g., C-3, C-4)
Beyond the C-2 and C-7 positions, derivatization at peripheral sites such as C-3 and C-4 opens up further avenues for creating novel this compound analogues. These modifications are often pursued to fine-tune the electronic and steric properties of the molecule.
A notable strategy involves the synthesis of 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine, which can then be conjugated with various substituted heterocyclic scaffolds. ekb.eg This approach allows for the introduction of significant structural diversity. Additionally, derivatives can be synthesized from precursors like 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide, which allows for the construction of various heterocyclic rings at the C-3 position. nih.gov
Another versatile method starts with 2-alkoxy-6-amino-3-cyano-5-formyl-4-phenylpyridine, which undergoes condensation reactions with different active methylene compounds to yield a variety of substituted 1,8-naphthyridines. clockss.org This highlights the modularity of the synthetic routes, enabling access to a broad chemical space.
The table below presents examples of derivatization at the C-3 position of the 2-phenyl-7-methyl-1,8-naphthyridine scaffold.
| Starting Material | Reagent | Position Derivatized | Resulting Functional Group/Substituent |
| 3-acetyl-2-phenyl-7-methyl-1,8-naphthyridine | Aryl aldehydes | C-3 | Chalcone moiety |
| 4-hydroxy-2-phenyl-7-methyl-1,8-naphthyridine | POCl3, then various amines | C-4 | Substituted amino groups |
| 3-carbohydrazide-2-phenyl-7-methyl-1,8-naphthyridine | Isothiocyanates | C-3 | Thiosemicarbazide, leading to thiazole (B1198619) derivatives |
Mechanistic Investigations of 1,8-Naphthyridine Formation Reactions
The synthesis of the 1,8-naphthyridine core itself is a subject of mechanistic study, with the Friedländer annulation being one of the most common and efficient methods. nih.govrsc.org This reaction typically involves the condensation of an o-aminobenzaldehyde or o-aminobenzoketone with a compound containing a reactive α-methylene group. acs.orgnih.govorganic-chemistry.org
The proposed mechanism for the Friedländer synthesis of a 2-methyl-1,8-naphthyridine derivative, for example, begins with the base-catalyzed formation of an enolate from a ketone (e.g., acetone). This enolate then undergoes a nucleophilic attack on the carbonyl group of 2-aminonicotinaldehyde. The resulting aldol (B89426) adduct subsequently dehydrates to form an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via a nucleophilic attack of the amino group onto the carbonyl, followed by aromatization to yield the 1,8-naphthyridine ring system.
Recent studies have focused on developing greener synthetic protocols, utilizing water as a solvent and biocompatible catalysts like choline hydroxide. acs.orgnih.gov Computational studies, including Density Functional Theory (DFT) and Non-Covalent Interaction (NCI) plot analysis, have provided deeper insights into the reaction mechanism. These studies suggest that hydrogen bonding interactions between the catalyst and the reactants are crucial for facilitating the reaction in an aqueous medium. The use of basic ionic liquids has also been explored, acting as both the catalyst and the solvent, with the proposed mechanism following a similar pathway of aldol condensation and cyclization. nih.govacs.org
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for 2-Methyl-7-phenyl-1,8-naphthyridine Derivatives
Spectroscopic methods are indispensable tools for the initial identification and structural verification of newly synthesized this compound derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that is characteristic of their specific atomic and electronic arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the complex structure of this compound derivatives. lew.ro
In the ¹H NMR spectrum of 1,8-naphthyridine (B1210474) derivatives, the protons on the heterocyclic rings typically appear in the aromatic region, with their chemical shifts and coupling patterns being highly informative. For instance, in a related benzo[b] researchgate.netresearchgate.netnaphthyridone, the proton attached to the nitrogen atom is the most deshielded, appearing at a high chemical shift, followed by the pyridinic protons. lew.ro The methyl group protons in 2-methyl substituted derivatives would be expected to appear as a singlet in the upfield region of the spectrum. The protons of the phenyl ring at the 7-position would exhibit characteristic multiplets in the aromatic region, with their specific shifts influenced by the electronic effects of any substituents on the phenyl ring. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the 1,8-naphthyridine core and the phenyl ring are indicative of their electronic environment. Quaternary carbons, such as those at the points of ring fusion and substitution, can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). lew.ro For example, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, the methyl carbon (C-2') typically resonates at a low chemical shift (around 22 ppm), while the carbons of the naphthyridine and phenyl rings appear at higher chemical shifts. researchgate.net
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for a 2-Phenyl-7-methyl-1,8-naphthyridine Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH₃ | 2.7 (s, 3H) | 22.15 |
| Naphthyridine-H | 7.62 (d, 1H) | 107.11, 116.89, 117.87, 125.19, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82 |
| Phenyl-H | 7.75, 8.29 (m, 10H) | 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47 |
| Data is illustrative and based on findings for similar structures. researchgate.net |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of this compound, IR spectroscopy can confirm the presence of the aromatic C-H bonds, the C=C and C=N bonds within the heterocyclic and phenyl rings, and the C-H bonds of the methyl group.
The IR spectrum of a typical 1,8-naphthyridine derivative would show characteristic absorption bands. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C and C=N double bonds in the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net The C-H bending vibrations of the aromatic rings can be seen in the fingerprint region (below 1500 cm⁻¹). The presence of the methyl group would be indicated by C-H stretching bands around 2950-2850 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹.
Table 2: Typical Infrared (IR) Absorption Frequencies for 1,8-Naphthyridine Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=C and C=N (Aromatic) | Stretching | 1600 - 1450 |
| Methyl C-H | Stretching | 2975 - 2850 |
| Methyl C-H | Bending | ~1450 and ~1375 |
| Data is illustrative and based on general spectroscopic principles and data for related compounds. researchgate.netresearchgate.net |
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Aromatic systems like the 1,8-naphthyridine core are relatively stable, often resulting in a prominent molecular ion peak (M⁺). libretexts.org Fragmentation may occur through the loss of small, stable molecules or radicals. For this compound, potential fragmentation pathways could involve the loss of a methyl radical (M⁺ - 15) or cleavage of the bond connecting the phenyl group to the naphthyridine core. The fragmentation of the naphthyridine ring itself can also occur, leading to a series of characteristic smaller ions. researchgate.netlibretexts.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Predicted) | Possible Identity |
| [M]⁺ | 220 | Molecular Ion |
| [M-H]⁺ | 219 | Loss of a hydrogen atom |
| [M-CH₃]⁺ | 205 | Loss of a methyl radical |
| [M-C₆H₅]⁺ | 143 | Loss of a phenyl radical |
| Predicted values are based on the molecular formula C₁₅H₁₂N₂ and general fragmentation patterns. libretexts.org |
X-ray Crystallography for Solid-State Molecular Geometry Determination
Crystal structure analyses of related 1,8-naphthyridine derivatives have revealed important structural features. For instance, the 1,8-naphthyridine ring system is generally found to be nearly planar. nih.gov In a derivative, 2-chloro-7-methyl-12-phenyldibenzo[b,g] researchgate.netresearchgate.netnaphthyridin-11(6H)-one, the fused ring system is planar, and the phenyl ring is inclined at a significant angle to the mean plane of the 1,8-naphthyridine ring system. nih.gov Similarly, in 2,7-dimethyl-1,8-naphthyridine, the dihedral angle between the two pyridine (B92270) rings is very small, indicating a nearly planar structure. nih.gov For this compound, X-ray crystallography would be expected to show a similar planar naphthyridine core with the phenyl group twisted out of this plane due to steric hindrance. The crystal packing is often stabilized by intermolecular interactions such as π–π stacking and C–H···N hydrogen bonds. nih.govnih.gov
Table 4: Illustrative Crystallographic Data for a 1,8-Naphthyridine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 13.3977 |
| b (Å) | 19.3492 |
| c (Å) | 6.3089 |
| V (ų) | 1635.49 |
| Z | 8 |
| Data for 2,7-dimethyl-1,8-naphthyridine. nih.gov |
Conformational Landscape and Torsional Dynamics Studies
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational landscape and dynamics in solution can be different. The rotation around the single bond connecting the phenyl group to the 1,8-naphthyridine core is a key conformational feature of this compound.
Studies on related biaryl systems have shown that the degree of rotational freedom is influenced by the steric bulk of the substituents ortho to the inter-ring bond. In this compound, the presence of the methyl group at the 2-position and the nitrogen atom at the 8-position creates a specific steric environment around the phenyl group at the 7-position. This can lead to a preferred range of torsional angles for the phenyl group relative to the naphthyridine plane. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them. Experimental techniques like variable-temperature NMR can also provide insights into the dynamics of this rotation in solution. researchgate.net The conformational preferences can, in turn, influence the molecule's photophysical properties and its ability to interact with other molecules.
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of 1,8-naphthyridine (B1210474) derivatives. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. While comprehensive DFT data specifically for 2-Methyl-7-phenyl-1,8-naphthyridine is not extensively detailed in singular public reports, the methodologies are well-established through studies on closely related analogs. For instance, research on derivatives like 2-phenyl-7-methyl-1,8-naphthyridines with substituents at the C3 position and other naphthyridine scaffolds provides a framework for understanding the title compound. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability.
For related 1,8-naphthyridine derivatives, DFT calculations have been used to determine these parameters. For example, in studies of similar heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. A smaller HOMO-LUMO gap suggests higher reactivity. While specific values for this compound are not available in the provided context, it is anticipated that the phenyl and methyl substituents would modulate the electronic distribution and energy levels of the parent 1,8-naphthyridine core.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
Quantum Chemical Studies of Reaction Energetics and Pathways
DFT calculations are instrumental in modeling chemical reactions, allowing for the study of reaction mechanisms, transition states, and the energetics of different pathways. This can involve, for example, modeling the Friedländer annulation, a common method for synthesizing naphthyridine rings. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathway and predict reaction outcomes. While specific reaction energetics for the synthesis or functionalization of this compound are not detailed in the available literature, DFT has been applied to study reaction mechanisms in similar heterocyclic systems.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules, over time. These simulations are particularly useful for understanding how a compound might bind to a biological target.
For various 1,8-naphthyridine derivatives, MD simulations have been employed to assess their binding stability with protein targets. For instance, studies on 1,8-naphthyridine hybrids as potential antituberculosis agents and derivatives as potential anti-Parkinson's agents have used MD simulations to confirm the stability of the ligand-protein complex. nih.gov These simulations track the movements and interactions of the atoms over a set period, providing information on the stability of intermolecular hydrogen bonds and other non-covalent interactions that are crucial for biological activity. nih.gov A study on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues also utilized 100 ns MD simulations to investigate the stability and intermolecular interactions of a highly active compound with its target protein. rsc.org
Computational Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. This includes predicting vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
For example, a study on 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid utilized DFT to compute its FTIR and FT-Raman spectra, which showed good agreement with experimental findings. worldscientific.com Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis spectra. While specific computed spectroscopic data for this compound is not available, the methodology is standard for characterizing novel compounds within the naphthyridine family. nih.gov
Structure-Theoretical Property Relationships (STPR)
By systematically studying a series of related compounds, it is possible to establish relationships between their chemical structure and their computationally derived properties. This Structure-Theoretical Property Relationship (STPR) is a key aspect of rational drug design and materials science.
For the 1,8-naphthyridine class of compounds, computational studies have contributed to understanding structure-activity relationships (SAR). For example, research has shown that modifications at specific positions of the naphthyridine nucleus can enhance binding efficiency to biological targets. nih.gov By correlating calculated properties such as the HOMO-LUMO gap, dipole moment, and electrostatic potential with experimentally observed activities (e.g., cytotoxic activity), researchers can develop models that predict the properties of new, unsynthesized derivatives. A study on 2-phenyl-7-methyl-1,8-naphthyridine derivatives synthesized a series of compounds with different substituents to evaluate their anticancer activity, providing a basis for developing such relationships. researchgate.net
Coordination Chemistry and Metal Complexation of 2 Methyl 7 Phenyl 1,8 Naphthyridine
The 1,8-naphthyridine (B1210474) framework, characterized by its two fused pyridine (B92270) rings, is a versatile scaffold in coordination chemistry. The nitrogen atoms' specific arrangement creates a bidentate chelate site with a small bite angle, influencing the geometry and reactivity of its metal complexes. The introduction of substituents, such as a methyl group at the 2-position and a phenyl group at the 7-position, can further modulate the ligand's electronic and steric properties, impacting the stability and catalytic activity of the resulting metal assemblies. While extensive research has been conducted on various substituted 1,8-naphthyridine ligands, literature specifically detailing the coordination chemistry of 2-Methyl-7-phenyl-1,8-naphthyridine is limited. However, by examining closely related analogues, its behavior as a ligand can be inferred.
Photophysical and Optoelectronic Research
Absorption and Emission Spectroscopy of 2-Methyl-7-phenyl-1,8-naphthyridine and its Derivatives
The absorption and emission characteristics of this compound and its derivatives are central to their applications. The substitution of alkylamines at the 2 and 7 positions of a 4-methyl-1,8-naphthyridine (B75383) core results in highly fluorescent compounds. mdpi.com The absorption spectra of these compounds are influenced by the electronic nature of the substituents and the solvent polarity. For instance, naphthalimide derivatives, which share a similar fused aromatic structure, exhibit absorption maxima that can be red-shifted with extended substitution. rsc.org
In a study of 1,8-naphthalimide (B145957) derivatives, the absorption maxima ranged from 392 nm to 408 nm and 342 nm to 355 nm for two different compounds, demonstrating the tunability of the absorption properties. sci-hub.se The emission spectra are similarly dependent on the molecular structure and environment. For example, flexible 1,8-naphthyridyl derivatives and their zinc complexes show intense blue fluorescent emissions in various organic solvents, with emission maxima ranging from 380 nm to 410 nm. rsc.org In the solid state, these same compounds exhibit emissions at longer wavelengths, centered between 416 nm and 490 nm. rsc.org This solvatochromic effect, where the absorption and emission wavelengths change with solvent polarity, is a key feature of these compounds and is attributed to intramolecular charge transfer (ICT) processes. sci-hub.seresearchgate.net
Table 1: Absorption and Emission Data for Selected 1,8-Naphthyridine (B1210474) and Naphthalimide Derivatives
| Compound/Derivative Class | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Reference |
| 2,7-Di-(N-alkylamino)-4-methyl- mdpi.comnih.gov-naphthyridines | Not Specified | Not Specified | Highly Fluorescent | mdpi.com |
| Flexible 1,8-naphthyridyl derivative (L) | CH2Cl2, CH3CN, CH3OH | Not Specified | 380–410 | rsc.org |
| Flexible 1,8-naphthyridyl derivative (L) | Solid State | Not Specified | 416 | rsc.org |
| Zinc Complex of L (1) | Solid State | Not Specified | 463 | rsc.org |
| Zinc Complex of L (2) | Solid State | Not Specified | 490 | rsc.org |
| Zinc Complex of L (3) | Solid State | Not Specified | 451 | rsc.org |
| 1,8-Naphthalimide Derivative (RB1) | Various Organic Solvents | 392–408 | Not Specified | sci-hub.se |
| 1,8-Naphthalimide Derivative (RB2) | Various Organic Solvents | 342–355 | Not Specified | sci-hub.se |
| 1,8-Naphthalimide Derivative (RB1) | Crystal State | Not Specified | 537 | sci-hub.se |
| 1,8-Naphthalimide Derivative (RB2) | Crystal State | Not Specified | 519 | sci-hub.se |
Luminescence Properties and Quantum Yield Determinations
The luminescence of this compound derivatives is a key area of research, with a focus on their high fluorescence quantum yields. mdpi.com The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the presence of quenching agents. For instance, a series of n-type conjugated 1,8-naphthyridine oligomers exhibit high fluorescence in both solution and the solid state, with quantum yields ranging from 0.70 to 1.0. researchgate.net
However, the quantum yield can be significantly affected by the solvent and pH. For certain 1,8-naphthalimide derivatives, a relatively low quantum yield in the range of 0.001–0.002 was observed in solvents like DMSO and THF. researchgate.net The presence of metal ions can also dramatically alter the luminescence. For example, a novel fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative shows highly selective fluorescence quenching upon interaction with Hg2+ ions. nih.gov This quenching is often attributed to a photoinduced electron transfer (PET) mechanism. nih.gov Conversely, the fluorescence of some probes can be significantly enhanced in the presence of certain metal ions. A Schiff-base probe based on 1,8-naphthyridine and naphthalimide shows a significant increase in fluorescence intensity at 414 nm upon the addition of Al3+, due to the inhibition of the PET process. researchgate.net
Table 2: Luminescence and Quantum Yield Data
| Compound/Derivative | Condition | Quantum Yield (Φ) | Luminescence Behavior | Reference |
| n-type conjugated 1,8-naphthyridine oligomers | Solution and Solid State | 0.70–1.0 | High blue, green, and yellow photoluminescence | researchgate.net |
| 4-substituted 1,8-naphthalimide derivatives | DMSO and THF | 0.001–0.002 | Low quantum yield | researchgate.net |
| Naphthyridine-boronic acid derivative with Hg2+ | Not Specified | Not Specified | Fluorescence quenching | nih.gov |
| Schiff-base probe with Al3+ | Methanol | Not Specified | Significant fluorescence enhancement at 414 nm | researchgate.net |
Energy Transfer Processes and Excited State Dynamics
The excited-state dynamics and energy transfer processes in this compound and its derivatives are crucial for their application in optoelectronic devices and as fluorescent probes. Intramolecular charge transfer (ICT) is a dominant process in many of these compounds, where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. sci-hub.seresearchgate.net This ICT state is often responsible for the observed solvatochromism. researchgate.net
Photoinduced electron transfer (PET) is another key process, particularly in the context of fluorescent sensors. nih.govasianpubs.org In a typical PET sensor, the fluorescence of a fluorophore is quenched in its native state due to electron transfer from a receptor. asianpubs.org Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. researchgate.net For example, a 1,8-naphthalimide derivative designed as a zinc ion sensor operates on this principle, with the binding of Zn2+ blocking the PET process and causing a 13-fold enhancement in fluorescence. researchgate.net
Energy transfer can also occur from the excited state of the naphthyridine or naphthalimide chromophore to a coordinated metal ion. In a study of a 1,8-naphthalimide-Eu(III) complex, energy transfer was observed from both the singlet and triplet excited states of the naphthalimide to the Eu(III) ion, resulting in sensitized emission from the metal. rsc.org Time-resolved measurements revealed both fast (~10^9 s⁻¹) and slow (~10^4 s⁻¹) energy transfer processes. rsc.org
Design and Synthesis of this compound-based Fluorescent Probes and Sensors
The versatile and tunable photophysical properties of the 1,8-naphthyridine scaffold make it an excellent platform for the design and synthesis of fluorescent probes and sensors for various analytes. nih.govresearchgate.net These sensors are typically designed with a recognition unit (receptor) that selectively binds to the target analyte, and a signaling unit (fluorophore), which is the 1,8-naphthyridine core. asianpubs.org
A common strategy involves the synthesis of Schiff-base derivatives. For instance, a novel Schiff-base, 7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde-(1′,8′-naphthalenedicarbonyl) hydrazone, was designed as a selective fluorescent probe for Al3+ ions. researchgate.net The synthesis involves the condensation of an aldehyde-functionalized naphthyridine with a hydrazide-functionalized naphthalimide. researchgate.net
Another approach is to incorporate a boronic acid group for the detection of saccharides. A fluorescent chemosensor combining a 1,8-naphthyridine unit for metal chelation and a phenyl boronic acid for saccharide recognition was synthesized to create a dual sensor. nih.gov The synthesis of such complex molecules often involves multi-step procedures, including nucleophilic substitution and coupling reactions. mdpi.comnih.gov For example, 2,7-di-(N-alkylamino)-substituted 4-methyl- mdpi.comnih.gov-naphthyridines can be synthesized via nucleophilic substitution of the corresponding dichloro-derivative with alkylamines at elevated temperatures and pressures in the presence of copper powder. mdpi.com
These probes have demonstrated high selectivity for various metal ions, including Hg2+, Cu2+, Zn2+, and Al3+. nih.govnih.govresearchgate.netnih.gov A 1,8-naphthyridine-based fluorescent chemodosimeter showed high selectivity for both Zn2+ and Cu2+, with a Zn2+-selective dual-emission and a Cu2+-selective ON-OFF behavior. nih.gov The detection limits for these sensors can be in the micromolar range. For instance, a naphthalimide-based probe for Cu2+ had a detection limit of 1.8 µM, while a probe for Al3+ had a detection limit of 0.13 µM. nih.govresearchgate.net
Applications in Advanced Materials Science (e.g., optical materials)
The excellent photophysical properties of this compound derivatives have led to their exploration in various advanced materials science applications, particularly in the field of optical materials. researchgate.netrsc.org Their high fluorescence quantum yields and good photostability make them suitable for use as fluorescent dyes and in organic light-emitting diodes (OLEDs). mdpi.combohrium.com
A series of n-type conjugated 1,8-naphthyridine oligomers have been successfully used in non-doped OLEDs, emitting high-intensity blue, green, and yellow light. researchgate.net These materials possess high glass-transition and decomposition temperatures, which is crucial for the stability and longevity of electronic devices. researchgate.net Single-layer OLEDs using these materials have achieved high brightness, demonstrating their potential for use in displays and lighting. researchgate.net
Furthermore, the non-linear optical (NLO) properties of 1,8-naphthyridine derivatives are being investigated for applications in optical switching. rsc.org Density functional theory (DFT) calculations have shown that the hyperpolarizability of these compounds can be tuned by modifying the substituents, suggesting their potential for use in devices that modulate light. rsc.org The simulated absorption spectra of these derivatives show a red shift with extended substitution, which is a desirable property for NLO materials. rsc.org The tunability of the frontier molecular orbital (FMO) energy gap and hyperpolarizability through solvent effects further highlights their promise for organic NLO applications. rsc.org
Intermolecular Interactions and Molecular Recognition Phenomena
Non-Covalent Interactions of 2-Methyl-7-phenyl-1,8-naphthyridine Derivatives
The structure of this compound allows for a variety of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of molecular complexes and play a crucial role in how these molecules interact with biological targets. Key non-covalent forces at play include hydrogen bonding, π-stacking, and van der Waals forces.
Intramolecular hydrogen bonds, for instance, are known to significantly influence molecular conformation, which in turn affects a molecule's properties and bioactivity. nih.gov The control over these interactions is a key aspect of rational drug design and the development of supramolecular materials. nih.gov In the context of naphthyridine derivatives, non-covalent binding has been observed in their interactions with DNA. For example, certain pyrazole (B372694) derivatives of 1,8-naphthyridine (B1210474) have been shown to bind non-covalently to DNA, primarily through an intercalation mode. nih.gov This type of interaction is driven by the planar nature of the aromatic rings. nih.gov
Hydrogen Bonding Networks in Naphthyridine Systems
The 1,8-naphthyridine core contains two nitrogen atoms which can act as hydrogen bond acceptors. The specific arrangement of these nitrogen atoms allows for the formation of defined hydrogen bonding patterns, which is a key feature in their molecular recognition capabilities. For instance, the 2-amino-1,8-naphthyridine scaffold can form a complementary hydrogen bonding surface to guanine (B1146940), enabling it to selectively bind to G-G mismatches in duplex DNA. ekb.egresearchgate.net
The formation of these hydrogen bonds is a critical factor in the design of molecules that can recognize specific DNA sequences. researchgate.net Tripodal receptors based on 1,8-naphthyridine derivatives have been synthesized, demonstrating the versatility of this scaffold in creating complex host-guest systems stabilized by hydrogen bonds. researchgate.net While the parent this compound lacks a hydrogen bond donor like an amino group at the 2-position, the ring nitrogens remain potent hydrogen bond acceptors, capable of interacting with suitable donor groups on a substrate.
| Naphthyridine Derivative Type | Interacting Partner | Observed H-Bonding Pattern | Significance |
| 2-amino-1,8-naphthyridine | Guanine (in DNA) | Complementary donor-acceptor pattern | Recognition of G-G mismatches ekb.egresearchgate.net |
| Tripodal 1,8-naphthyridine receptor | Carbohydrate | Formation of a stable complex | Potential for carbohydrate sensing researchgate.net |
| Pyrazole-naphthyridine conjugate | DNA (Guanine base) | H-bond between amino group and ring oxygen of guanine | Contributes to DNA binding and proapoptotic effect nih.gov |
π-Stacking Interactions and Supramolecular Assembly
The planar aromatic systems of the naphthyridine core and the phenyl substituent in this compound are prime candidates for engaging in π-stacking interactions. These interactions are a major driving force in the self-assembly of aromatic molecules into larger, ordered supramolecular structures. nih.gov
π-π stacking plays a critical role in the stability of protein secondary and tertiary structures and is a key mechanism for the binding of ligands to protein active sites. nih.gov The nature of the π-system, including the presence of heteroatoms and substituents, significantly influences the strength and geometry of these interactions. For instance, introducing electron-withdrawing fluorine atoms onto a phenyl ring can enhance π-stacking through favorable electrostatic interactions, a phenomenon known as phenyl-perfluorophenyl polar-π interaction. nih.gov While this compound itself is not perfluorinated, the principle highlights how tuning the electronic properties of the aromatic rings can modulate stacking affinity. nih.gov
The stacking of the naphthyridine rings can lead to the formation of dimers and larger aggregates, which can exhibit distinct photophysical properties compared to the monomeric species. This behavior is crucial for the development of fluorescent probes and materials.
Selective Binding Studies with Model Substrates (e.g., DNA base pairs, metal ions)
The unique combination of hydrogen bonding capabilities and π-stacking potential makes 1,8-naphthyridine derivatives attractive for targeting specific biological substrates like DNA.
Binding to DNA: Derivatives of 1,8-naphthyridine have been extensively studied for their ability to interact with DNA. As mentioned, 2-amino-1,8-naphthyridine dimers have shown a remarkable ability to bind to G-G mismatches in DNA duplexes through hydrogen bonding. ekb.eg This has implications for targeting telomeric DNA, which is guanine-rich, and inhibiting the enzyme telomerase, a target in cancer therapy. ekb.eg Other naphthyridine derivatives have demonstrated antiproliferative activity by intercalating into DNA. nih.gov Docking studies of a pyrazolo-naphthyridine derivative with DNA suggested an intercalation binding mode, stabilized by both π-stacking of the planar rings and a specific hydrogen bond between an amino group on the compound and a guanine base. nih.gov This non-covalent interaction was confirmed by absorption studies which showed hypochromicity without a spectral shift, characteristic of intercalation. nih.gov
Binding to Metal Ions: The nitrogen atoms in the 1,8-naphthyridine ring can also act as chelation sites for metal ions. While specific studies on the metal binding of this compound are not prevalent in the provided context, the broader class of nitrogen heterocycles, such as 8-hydroxyquinolines, are well-known for their metal-binding properties. nih.gov The ability of these related compounds to chelate biologically relevant metal ions like iron and copper is central to their selective toxicity against multidrug-resistant cancer cells. nih.gov This suggests that 1,8-naphthyridine derivatives could also be designed to target metalloenzymes or to function as ionophores, modulating intracellular metal concentrations. nih.gov
| Derivative Class | Target Substrate | Binding Mode | Key Interactions | Reported Effect |
| Pyrazolo-naphthyridine | DNA | Intercalation | π-stacking, Hydrogen bonding nih.gov | Proapoptotic nih.gov |
| 2-amino-1,8-naphthyridine dimer | DNA (G-G mismatch) | Hydrogen Bonding | Specific H-bonds with guanine ekb.eg | Telomerase inhibition ekb.eg |
| 4-phenyl-1,8-naphthyridine | Microtubules | Not specified | Impairs microtubular network dynamics | Anti-proliferative, G2/M cell cycle arrest nih.gov |
| 8-hydroxyquinoline | Metal Ions (Fe, Cu) | Chelation | Coordination with metal center | Induction of oxidative stress nih.gov |
Future Research Directions and Translational Potential in Fundamental Science
Development of Novel and Sustainable Synthetic Methodologies for Substituted Naphthyridines
The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally relied on classic reactions like the Friedländer condensation. nih.govnih.gov However, these methods often involve harsh reaction conditions, hazardous solvents, and expensive metal catalysts. nih.govacs.org The future of synthesizing compounds like 2-Methyl-7-phenyl-1,8-naphthyridine lies in the development of greener and more sustainable methodologies.
A significant advancement is the use of water as a reaction solvent, which drastically reduces the environmental impact. rsc.orgrsc.org Researchers have successfully synthesized substituted 1,8-naphthyridines in high yields by reacting 2-aminonicotinaldehyde with various carbonyl compounds in water. rsc.orgrsc.org Furthering this green approach, the use of inexpensive and biocompatible ionic liquids, such as choline (B1196258) hydroxide (B78521), as catalysts in aqueous media has been demonstrated to be highly effective, often resulting in excellent yields of over 90%. nih.govacs.org These methods are not only environmentally benign but also offer operational simplicity and easy separation of products and catalysts. nih.gov
Future research will likely focus on expanding the substrate scope of these green methods to create a wider variety of substituted naphthyridines. Another promising avenue is the use of starting materials derived from sustainable feedstocks. rsc.org For instance, 2-aminonicotinaldehyde can be sourced from nicotinamide (B372718) (vitamin B3), which in turn can be produced from non-petrochemical sources like glycerol (B35011) and acrolein. rsc.org The continuous development of such sustainable pathways is crucial for the large-scale and environmentally responsible production of these important heterocyclic compounds.
Table 1: Comparison of Catalysts in the Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Choline Hydroxide (1) | H₂O | 50 | 99 | nih.gov |
| 2 | LiOH·H₂O | H₂O | - | 69 | nih.gov |
| 3 | NaOH | H₂O | 50 | 85 | acs.org |
| 4 | KOH | H₂O | 50 | 82 | acs.org |
| 5 | None | H₂O | 50 | <10 | acs.org |
This table is generated based on data presented in the referenced articles.
Advanced Computational Modeling for Precise Property Prediction and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding the properties and reactivity of molecules like this compound. nih.govrsc.org Future research will increasingly rely on advanced computational models to predict a wide range of properties with high accuracy, thereby guiding experimental efforts.
These models can be used to elucidate reaction mechanisms, as demonstrated in the choline hydroxide-catalyzed Friedländer reaction. nih.gov DFT and noncovalent interaction (NCI) plot index analysis have confirmed that hydrogen bonding with the ionic liquid catalyst is pivotal for the reaction to proceed efficiently in water. nih.gov Such detailed mechanistic insights are invaluable for optimizing reaction conditions and designing more effective catalysts.
Furthermore, computational methods are crucial for predicting the electronic and photophysical properties of naphthyridine derivatives for applications in materials science. rsc.org For instance, time-dependent DFT (TD-DFT) can be used to investigate the non-linear optical (NLO) properties of these compounds, identifying candidates for applications like optical switching. rsc.org Molecular docking and molecular dynamics simulations are also employed to predict the binding of naphthyridine derivatives to biological targets, which can accelerate the drug discovery process. rsc.orgnih.gov As computational power and theoretical models continue to advance, we can expect even more precise predictions of molecular behavior, from fundamental reactivity to complex biological interactions.
Exploration of New Coordination Complexes with Tailored Functions
The 1,8-naphthyridine scaffold, with its two nitrogen atoms, is an excellent bidentate ligand for coordinating with a wide range of metal ions. rsc.orgnih.gov The resulting metal complexes exhibit a diverse array of structural and functional properties, making them a fertile ground for future research.
Ruthenium complexes of 1,8-naphthyridine derivatives, for instance, have shown catalytic activity in important industrial reactions like the hydroformylation of styrene. The synthesis of new ruthenium-carbonyl complexes with ligands like 2-phenyl-1,8-naphthyridine (B10842077) opens up possibilities for developing novel catalysts with enhanced efficiency and selectivity.
Beyond catalysis, naphthyridine complexes with lanthanide ions like europium(III) and dysprosium(III) are being explored for their luminescent properties. nih.govresearchgate.net These complexes have potential applications in lighting and display technologies. The ability to form heterometallic complexes, combining lanthanides with other metals like mercury(II), further expands the structural and functional diversity of these materials. researchgate.net
Future work in this area will involve the design and synthesis of novel naphthyridine ligands to create coordination complexes with tailored functions. This includes developing new molecular sensors, catalysts for green chemistry applications, and luminescent materials for advanced optical devices. rsc.org The rich coordination chemistry of the 1,8-naphthyridine core ensures that this will remain an active and productive area of research. nih.gov
Expanding the Scope of Optoelectronic Applications in Materials Science
The unique photophysical properties of 1,8-naphthyridine derivatives make them promising candidates for a variety of optoelectronic applications. rsc.orgresearchgate.net Their inherent electron-deficient nature, coupled with high thermal stability, makes them suitable for use as electron-transport materials and host materials in organic light-emitting diodes (OLEDs). researchgate.net
Research has shown that substituted 1,5-naphthyridines can serve as blue-emitting materials, a crucial component for full-color displays and white lighting. researchgate.net By tuning the substituents on the naphthyridine core, it is possible to modify the emission wavelength, electron affinity, and ionization potential of these materials. researchgate.net For example, a series of 4,8-substituted 1,5-naphthyridines were found to have emission wavelengths ranging from 400 to 521 nm. researchgate.net
Future research will focus on the synthesis of novel 1,8-naphthyridine derivatives, including those based on the this compound scaffold, with optimized properties for specific optoelectronic applications. This includes developing new materials for dye-sensitized solar cells, organic field-effect transistors, and non-linear optical devices. rsc.orgrsc.org The systematic investigation of structure-property relationships, aided by computational modeling, will be key to unlocking the full potential of this class of compounds in materials science.
Table 2: Photophysical Properties of Substituted 1,5-Naphthyridines
| Compound | Absorption λmax (nm) | Emission λmax (nm, solution) | Emission λmax (nm, solid) | Reference |
|---|---|---|---|---|
| 1a | 294 | 434 | 400 | researchgate.net |
| 1b | 308 | 443 | 450 | researchgate.net |
| 1c | 315 | 462 | 473 | researchgate.net |
| 1d | 320 | 521 | 501 | researchgate.net |
Data for 4,8-substituted 1,5-naphthyridines in DCM solution. This table is generated based on data presented in the referenced article.
Deepening the Understanding of Intermolecular Recognition Principles
The specific arrangement of nitrogen atoms in the 1,8-naphthyridine ring makes it an excellent platform for studying intermolecular interactions, particularly hydrogen bonding. acs.org These non-covalent interactions are fundamental to molecular recognition, self-assembly, and supramolecular chemistry. rsc.org
The ureido-naphthyridine motif, for example, is known to self-associate via a series of eight contiguous hydrogen bonds, forming stable dimeric structures. acs.org This predictable and robust self-assembly behavior makes these compounds ideal building blocks for creating complex supramolecular architectures.
Future research will aim to further explore the principles of intermolecular recognition using the 1,8-naphthyridine scaffold. This includes the design of synthetic hosts for the specific recognition of guest molecules, such as ureas, and the development of molecular tweezers and other self-assembling systems. rsc.orgacs.org By deepening our understanding of these fundamental interactions, we can pave the way for the development of new functional materials, sensors, and systems with applications in fields ranging from materials science to chemical biology.
Q & A
Basic Research Questions
What are the primary synthetic routes for 2-methyl-7-phenyl-1,8-naphthyridine derivatives?
The synthesis of this compound derivatives often begins with the Vilsmeier–Haack reaction to introduce a formyl group at the C-3 position of the naphthyridine core. For example, 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde (compound 2 ) is synthesized by formylation of 7-methyl-2-phenyl-1,8-naphthyridin-4-ol using DMF and POCl₃ . Subsequent reactions, such as Knoevenagel condensation with acetyl compounds (e.g., aryl ketones or aldehydes), yield propenone derivatives (e.g., compounds 3a–g ) under reflux with Mg-Al-hydrotalcite catalysts . Alternative green methods employ piperidine in ethanol for metal-free synthesis via sp³ C–H functionalization .
How can structural characterization of this compound derivatives be optimized?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C-NMR (e.g., δC 22.41 for methyl groups in 3a ) to confirm substituent positions .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 356 for 3a ) validate molecular weight .
- Infrared (IR) spectroscopy : Peaks at ~1690 cm⁻¹ indicate carbonyl groups (e.g., in 3c ) .
- X-ray crystallography : Resolve dihedral angles (e.g., 72.51° between naphthyridine and phenyl rings) to analyze planarity and π–π interactions .
Intermediate Research Questions
How do substituents at the C-3 position influence biological activity?
Substituents like aryl propenones (e.g., 3a–g ) or pyrimidine-thione moieties (e.g., 6d ) enhance cytotoxicity. For instance:
What methodologies resolve contradictions in cytotoxicity data across studies?
Contradictions arise from assay conditions (e.g., cell line variability) or substituent interactions. To address this:
- Dose-response curves : Validate IC₅₀ consistency across replicates (e.g., staurosporin reference IC₅₀ = 4.51 μM in MCF7) .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to correlate binding entropy (ΔS) and enthalpy (ΔH) with activity. Methyl groups in AMND reduce entropy loss, increasing affinity for cytosine (K = 2.7 × 10⁶ M⁻¹ vs. 0.3 × 10⁶ M⁻¹ for unsubstituted AND) .
Advanced Research Questions
How do methyl substituents enhance binding to DNA or proteins?
Methyl groups induce hydrophobic interactions and reduce solvent accessibility. For 2-amino-1,8-naphthyridines:
- ATMND (three methyl groups) binds cytosine with K = 19 × 10⁶ M⁻¹, driven by ΔCp = −217 cal/mol·K (vs. −161 cal/mol·K for AND). This indicates stronger hydrophobic packing .
- Crystallographic data shows methyl groups stabilize planar conformations, facilitating π-stacking with nucleobases .
What strategies improve selectivity in targeting CTG/CTG DNA motifs?
Heterodimer design (e.g., 2-amino-1,8-naphthyridine + 3-aminoisoquinoline) enables hydrogen bonding with thymine and cytosine. NMR studies confirm selective binding via:
- Hydrogen bonds : Between amino groups and thymine O2.
- Steric complementarity : Bulky substituents exclude non-target bases .
How can aggregation-induced emission (AIE) properties be engineered in naphthyridine complexes?
AIE-active gold(I) complexes (e.g., 2-acetamido-7-ethynyl-1,8-naphthyridine ) are synthesized via Sonogashira coupling. Emission intensity increases in aggregated states due to restricted intramolecular rotation (RIR), validated by fluorescence lifetime imaging (FLIM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
